2,3-Difluoro-4-methylphenylacetic acid

Übersicht

Beschreibung

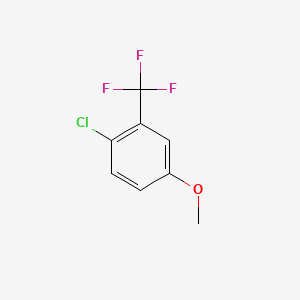

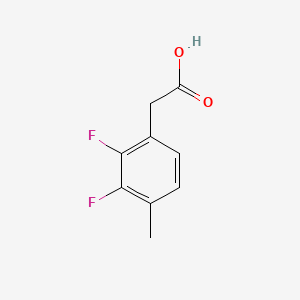

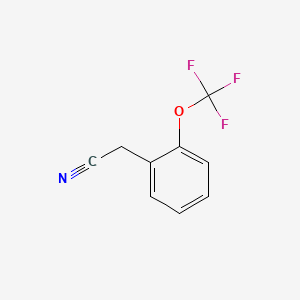

2,3-Difluoro-4-methylphenylacetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These compounds contain a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. In the case of 2,3-difluoro-4-methylphenylacetic acid, the phenyl ring is further substituted with two fluorine atoms at the 2nd and 3rd positions and a methyl group at the 4th position.

Synthesis Analysis

The synthesis of related phenylacetic acid derivatives can provide insight into potential synthetic routes for 2,3-difluoro-4-methylphenylacetic acid. For instance, 2-fluoro-2-phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture . Similarly, 3,4-(methylenedioxy)phenylacetic acid was synthesized via a three-step reaction starting from piperonal aldehyde . Another related compound, 2,4,5-trifluorophenylacetic acid, was synthesized from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes . These methods suggest that the synthesis of 2,3-difluoro-4-methylphenylacetic acid could involve a strategic selection of starting materials and the use of halogenation, substitution, and decarboxylation reactions.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is characterized by the presence of a benzene ring and an acetic acid moiety. The substitution of fluorine atoms and a methyl group on the benzene ring of 2,3-difluoro-4-methylphenylacetic acid would influence its electronic properties and steric hindrance. The fluorine atoms are highly electronegative, which would affect the electron density distribution on the molecule and potentially its reactivity .

Chemical Reactions Analysis

Phenylacetic acid derivatives can undergo various chemical reactions typical of aromatic compounds and carboxylic acids. The presence of fluorine atoms in the molecule could make the compound a candidate for nucleophilic aromatic substitution reactions, where the fluorine atoms could be replaced by other nucleophiles . The acetic acid moiety could also participate in esterification and amidation reactions, as demonstrated by the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluoro-4-methylphenylacetic acid would be influenced by its molecular structure. The presence of fluorine atoms would likely increase the acidity of the acetic acid moiety due to the inductive effect. The compound's solubility in organic solvents and water would be determined by the balance between the hydrophobic benzene ring and the hydrophilic carboxylic acid group. The melting and boiling points would be affected by the molecular weight and the presence of substituents on the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination

In a study by Ilayaraja et al. (2008), the selective electrochemical fluorination of alkyl phenylacetates, including derivatives similar to 2,3-Difluoro-4-methylphenylacetic acid, was investigated. This process yielded fluorinated phenylacetic acids under optimized conditions, demonstrating the utility of electrochemical methods in synthesizing difluorinated organic compounds. The research highlights the role of substituents and operating conditions in achieving high selectivity for monofluoro and difluoro esters, providing insights into the synthesis of complex fluorinated molecules (Ilayaraja, Manivel, Velayutham, & Noel, 2008).

Synthesis of Difluorinated Pseudopeptides

Gouge, Jubault, and Quirion (2004) utilized a Reformatsky-type reaction involving ethyl bromodifluoroacetate and a chiral oxazolidine to synthesize 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid. This compound served as a precursor in the Ugi reaction to prepare various difluorinated pseudopeptides, showcasing the application of difluorinated acids in peptide synthesis. The study illustrates how difluorinated amino acids can be incorporated into larger molecules, expanding the toolkit for designing novel peptidomimetics (Gouge, Jubault, & Quirion, 2004).

Fluorescence Properties of Cyclen Derivatives

Sun Xiao-qiang (2010) described the synthesis of cyclen derivatives with fluorescence properties using 2,3-difluorophenylacetic acid as a starting material. This research demonstrates the potential of difluorinated phenylacetic acids in creating fluorescent probes for biochemical applications. By modifying cyclen with difluorophenyl groups, the study contributes to the development of new materials for imaging and sensing applications (Sun Xiao-qiang, 2010).

Safety And Hazards

This compound is classified as an irritant, and it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(12)13)9(11)8(5)10/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMLKJRXFGXFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378916 | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylphenylacetic acid | |

CAS RN |

261763-47-7 | |

| Record name | 2,3-Difluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

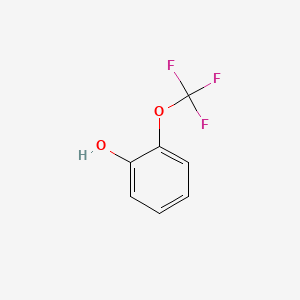

![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)